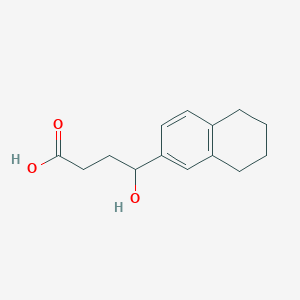

![molecular formula C9H10ClN3 B3167422 4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 919278-25-4](/img/structure/B3167422.png)

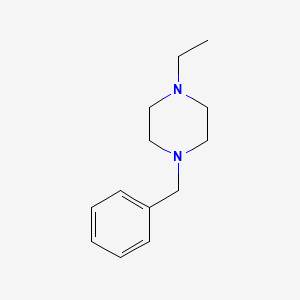

4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine

Overview

Description

4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of 4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine involves the use of a microwave technique as a new and robust approach . This method allows for the preparation of this type of pyrrolo[3,2-d]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Molecular Structure Analysis

The molecular structure of 4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The compound contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine has a CAS Number of 84905-80-6 and a molecular weight of 153.57 . Its formula is C6H4ClN3 .Scientific Research Applications

Cancer Treatment

The compound has been used in the preparation of compounds with antitumor activities . It has shown potential in inducing cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

CDK2 Inhibition

4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine has been used in the synthesis of novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Antibacterial Activity

The compound has been used in the preparation of compounds with antibacterial activities . It binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA .

Anti-Inflammatory Activity

Pyrimidines, including 4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine, display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Antioxidant Activity

Pyrimidines are known to exhibit antioxidant effects . This property can be beneficial in various health conditions where oxidative stress plays a significant role .

Antiviral and Antifungal Activity

Pyrimidines, including 4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine, are known to have antiviral and antifungal activities . This makes them valuable in the development of new treatments for various viral and fungal infections .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial drugs .

Mode of Action

4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine interacts with its target by binding to the DNA gyrase enzyme . This binding prevents the enzyme from breaking down the bacterial DNA, thereby inhibiting bacterial growth . The compound also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .

Biochemical Pathways

It is known that the inhibition of dna gyrase disrupts dna replication, leading to the death of the bacteria .

Pharmacokinetics

The compound’s molecular weight of 15357 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the action of 4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine is the inhibition of bacterial growth. By binding to DNA gyrase, the compound prevents the breakdown of bacterial DNA, effectively stopping DNA replication and leading to the death of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Safety and Hazards

The compound is classified as Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 according to GHS-US . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety precautions should be taken during production, storage, transportation, and usage to prevent contact, inhalation, and fire hazards .

Future Directions

properties

IUPAC Name |

4-chloro-5-propan-2-ylpyrrolo[3,2-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-6(2)13-4-3-7-8(13)9(10)12-5-11-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMDSMZZOKWMBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C1C(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30844191 | |

| Record name | 4-Chloro-5-(propan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30844191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine | |

CAS RN |

919278-25-4 | |

| Record name | 4-Chloro-5-(propan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30844191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B3167344.png)

![2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B3167349.png)

![2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol](/img/structure/B3167351.png)

![[2-Amino-1-(4-methylphenyl)ethyl]diethylamine](/img/structure/B3167375.png)

![2-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B3167390.png)

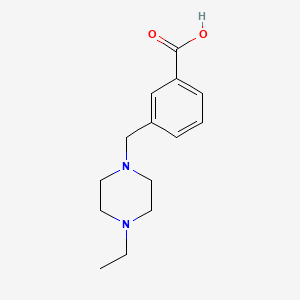

![4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167417.png)